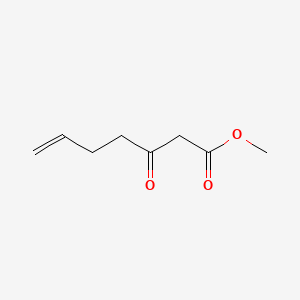
Methyl 3-oxo-6-heptenoate
Descripción general
Descripción
Methyl 3-oxo-6-heptenoate is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of an ester functional group and a ketone group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-oxo-6-heptenoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with allyl bromide in the presence of sodium hydride and n-butyllithium. The reaction is typically carried out in tetrahydrofuran at low temperatures (0°C) and then warmed to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-oxo-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-6-heptenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 3-oxo-6-heptenoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a new ester or amide. The ketone group can participate in various reactions, such as reduction to form alcohols or oxidation to form carboxylic acids.
Comparación Con Compuestos Similares
- Methyl 2-phenyl-6-heptenoate
- Methyl 2-methyl-2-phenyl-6-heptenoate
- Methyl 2-(trimethylsilyl)-6-heptenoate
- Methyl 4-ethyl-2-heptenoate
- Ethyl 3-oxo-6-heptenoate
Comparison: Methyl 3-oxo-6-heptenoate is unique due to the presence of both an ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to similar compounds that may lack one of these functional groups .
Propiedades
IUPAC Name |
methyl 3-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSDJWYINRSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327136 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-57-4 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride](/img/structure/B1654930.png)
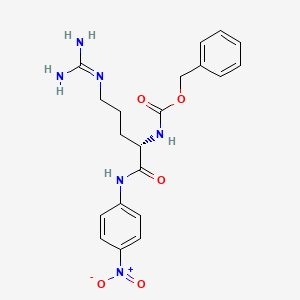
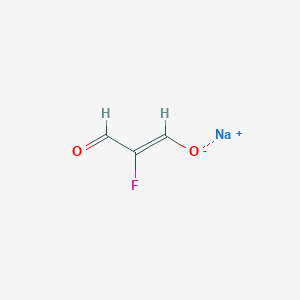
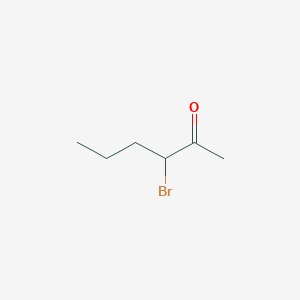
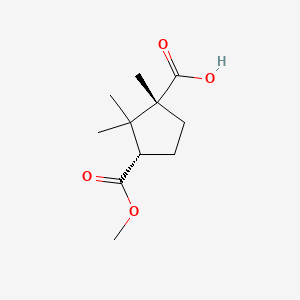

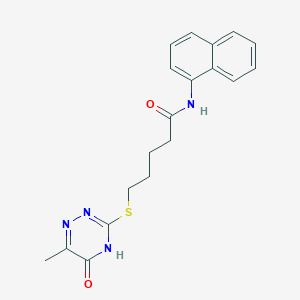
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
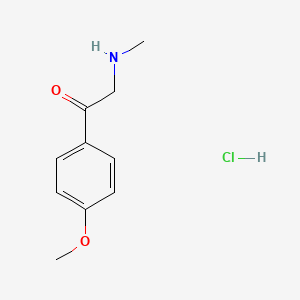
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)

